Structural Divergence from the Morpholine Analog Confers Divergent Target Engagement – AKR1C3 vs. Sigma Receptor Predicted Space
The morpholine analog (CAS 586996-95-4) has been experimentally validated as a potent AKR1C3 inhibitor (IC₅₀ ~100 nM) in a published SAR series by Flanagan et al. (2014) [1]. The target compound replaces the morpholine oxygen with a methylene group (pyrrolidine ring), eliminating one H-bond acceptor (HBA count: target = 3; morpholine analog = 4) and increasing calculated lipophilicity. Critically, the Flanagan study demonstrated that the ketone carbonyl and the morpholine H-bond acceptor were essential for AKR1C3 binding, with X-ray crystallography confirming H-bonding between the carbonyl and the oxyanion hole (Tyr55, His117) [1]. The pyrrolidine substitution is therefore predicted to abrogate AKR1C3 activity and redirect target engagement; ZINC SEA predicts SIGMAR1 (sigma-1 receptor) as an alternative target for the pyrrolidine analog [2]. The target compound has zero reported activity in ChEMBL, making this a structurally guided hypothesis rather than an experimentally confirmed finding [2].
| Evidence Dimension | Target engagement profile (experimental vs. predicted) and H-bond acceptor count |
|---|---|
| Target Compound Data | HBA count = 3; predicted target: SIGMAR1; no experimental activity data in ChEMBL; MW 289.37; C₁₆H₂₃N₃O₂ |
| Comparator Or Baseline | Morpholine analog (CAS 586996-95-4): HBA count = 4; experimentally validated AKR1C3 inhibitor (IC₅₀ ~100 nM); MW 305.37; C₁₆H₂₃N₃O₃ [1] |
| Quantified Difference | ΔHBA = 1 (elimination of morpholine oxygen); AKR1C3 IC₅₀: ~100 nM (morpholine analog) vs. not determined / predicted inactive (pyrrolidine analog); MW difference: 16 Da |
| Conditions | AKR1C3 inhibition: in vitro enzymatic assay using recombinant AKR1C3, as reported in Flanagan et al., Bioorg. Med. Chem. 2014. Sigma prediction: SEA algorithm based on ChEMBL 20 ligand set. |
Why This Matters
This structural distinction—one H-bond acceptor and ring heteroatom—is sufficient to redirect predicted target engagement from a validated cancer target (AKR1C3) to an unexplored neurological target (sigma-1), making procurement of the pyrrolidine analog scientifically unjustified if AKR1C3 inhibition is desired, but essential if sigma receptor probe development is the goal.
- [1] Flanagan JU, Atwell GJ, Heinrich DM, et al. Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3). Bioorg Med Chem. 2014;22(3):967-977. DOI: 10.1016/j.bmc.2014.01.003. View Source
- [2] ZINC Database. ZINC4724303. (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone. SEA Target Prediction: SIGMAR1. No known activity; zero publications per ChEMBL. View Source
